3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride
Brand Name:
Vulcanchem
CAS No.:
100311-13-5
VCID:
VC20799999
InChI:
InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H
SMILES:
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-]
Molecular Formula:
C17H30Cl2N2O3
Molecular Weight:
381.3 g/mol
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride
CAS No.: 100311-13-5
Cat. No.: VC20799999
Molecular Formula: C17H30Cl2N2O3
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100311-13-5 |
|---|---|
| Molecular Formula | C17H30Cl2N2O3 |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | 3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride |
| Standard InChI | InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
| Standard InChI Key | IBCGTOOAMLYCQU-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator